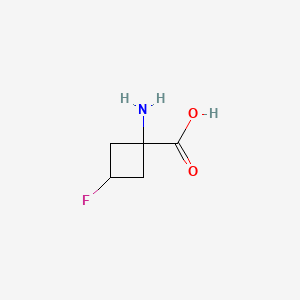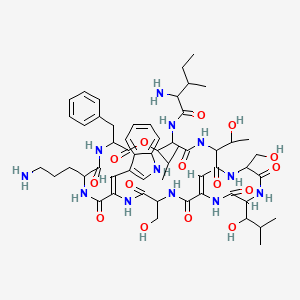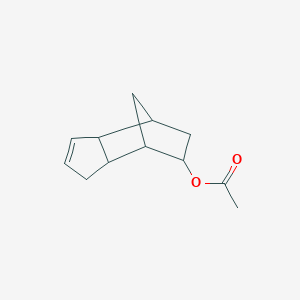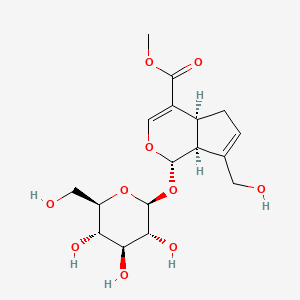
1-Amino-3-fluoro-cyclobutanecarboxylic acid
Overview
Description
1-Amino-3-fluoro-cyclobutanecarboxylic acid is a compound with the CAS Number: 1033700-92-3 . It has a molecular weight of 133.12 . The IUPAC name for this compound is 1-amino-3-fluorocyclobutanecarboxylic acid .
Synthesis Analysis
Fluorine-18 labeled 1-amino-3-fluorocyclobutanecarboxylic acid (FACBC), a new tumor-avid amino acid, was synthesized for positron emission tomography with high specific activity by nucleophilic displacement and overall radiochemical yield of 12% .Molecular Structure Analysis
The Inchi Code for 1-Amino-3-fluoro-cyclobutanecarboxylic acid is 1S/C5H8FNO2/c6-3-1-5 (7,2-3)4 (8)9/h3H,1-2,7H2, (H,8,9) .Chemical Reactions Analysis
The transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells have been studied . Total uptake of anti-[(14)C]FACBC by PCa cells correlates with the expression level of system ASC in PCa cells .Physical And Chemical Properties Analysis
1-Amino-3-fluoro-cyclobutanecarboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Application 1: Prostate Cancer Visualization
- Summary of the Application: “1-Amino-3-fluoro-cyclobutanecarboxylic acid” is used as an amino acid PET tracer for visualizing prostate cancer .
- Methods of Application or Experimental Procedures: The compound’s uptake was examined in human prostate cancer DU145 cells with substrates of amino acid transporters . The knockdown effect of the amino acid transporters system ASC transporter 2 (ASCT2) and sodium-coupled neutral amino acid transporter 2 (SNAT2) on the compound’s uptake was also examined .
- Results or Outcomes: The study found that ASCT2, a Na+ -dependent amino acid transporter, and to a lesser extent Na+ -independent transporters play a role in the uptake of the compound by DU145 cells . Almost all intracellular compound was recovered from the nonprotein fraction .
Application 2: NMDA Receptor Antagonist
- Summary of the Application: “1-Amino-3-fluoro-cyclobutanecarboxylic acid” is used as an NMDA receptor antagonist acting at the glycine site .
- Methods of Application or Experimental Procedures: The compound acts as an agonist being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS .
- Results or Outcomes: The specific outcomes of this application were not detailed in the source .
Application 3: Visualization of Spleen and Renal Parenchyma
- Summary of the Application: “1-Amino-3-fluoro-cyclobutanecarboxylic acid” is used for the visualization of the spleen and renal parenchyma .
- Methods of Application or Experimental Procedures: The compound is used as a tracer in PET scans .
- Results or Outcomes: The spleen and renal parenchyma showed mild to moderate uptake of the compound .
Application 4: Visualization of Salivary Glands and Lymphoid Tissue
- Summary of the Application: “1-Amino-3-fluoro-cyclobutanecarboxylic acid” is used for the visualization of salivary glands and lymphoid tissue .
- Methods of Application or Experimental Procedures: The compound is used as a tracer in PET scans .
- Results or Outcomes: The salivary glands and lymphoid tissue of Waldeyer’s ring had moderate symmetric uptake, which decreased with time .
Application 5: Visualization of Pancreatic Lesions
- Summary of the Application: “1-Amino-3-fluoro-cyclobutanecarboxylic acid” is used for the visualization of pancreatic lesions .
- Methods of Application or Experimental Procedures: The compound is used as a tracer in PET scans .
- Results or Outcomes: The pancreatic lesions showed moderate uptake of the compound .
Application 6: Peptide Synthesis
- Summary of the Application: “1-Amino-3-fluoro-cyclobutanecarboxylic acid” is used in peptide synthesis .
- Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of peptides .
- Results or Outcomes: The specific outcomes of this application were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-amino-3-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027797 | |
| Record name | Fluciclovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluciclovine | |
CAS RN |
222727-43-7 | |
| Record name | Fluciclovine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluciclovine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluciclovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCICLOVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)





![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)






